molecular formula C16H13BrCl3NO2 B11706194 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide

Cat. No.: B11706194
M. Wt: 437.5 g/mol
InChI Key: VBMAQNCPKARRBN-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide is a synthetic organic compound with the molecular formula C16H13BrCl3NO2 and a molecular weight of 437.551 g/mol . This compound is characterized by the presence of a bromophenoxy group, a trichloroethyl group, and a methylbenzamide group, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide typically involves the reaction of 4-bromophenol with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with 2-methylbenzamide under controlled conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phenolic derivatives, ethyl derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with cellular receptors, while the trichloroethyl group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13BrCl3NO2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide

InChI

InChI=1S/C16H13BrCl3NO2/c1-10-4-2-3-5-13(10)14(22)21-15(16(18,19)20)23-12-8-6-11(17)7-9-12/h2-9,15H,1H3,(H,21,22)

InChI Key

VBMAQNCPKARRBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br

Origin of Product

United States

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